![molecular formula C23H20ClN3O6 B4129639 7-chloro-2-[2-(4-morpholinyl)ethyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4129639.png)
7-chloro-2-[2-(4-morpholinyl)ethyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
説明
Synthesis Analysis
The synthesis of similar complex polyheterocyclic compounds often involves multi-step chemical processes that may include condensation reactions, cyclization, and functional group transformations. For instance, Islas-Jácome et al. (2023) described the synthesis of a related compound using a microwave-assisted one-pot process, which included steps such as Ugi-Zhu/aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration, yielding a 28% overall yield (Islas-Jácome et al., 2023). Such methodologies could potentially be adapted for the synthesis of 7-chloro-2-[2-(4-morpholinyl)ethyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, leveraging the reactivity of precursor compounds and the strategic use of catalysts and conditions to construct the polyheterocyclic framework efficiently.
Molecular Structure Analysis
The molecular structure of polyheterocyclic compounds like 7-chloro-2-[2-(4-morpholinyl)ethyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is characterized by a combination of several rings, including pyrrole, chromeno, and morpholine rings, each contributing to the molecule's properties. The structure determination techniques such as NMR (1D and 2D), FT-IR, and HRMS are crucial for confirming the identity and purity of such compounds, as illustrated by the comprehensive characterization of related compounds in the literature (Islas-Jácome et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of 7-chloro-2-[2-(4-morpholinyl)ethyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be influenced by its functional groups. The nitro group is electron-withdrawing, which can affect the electron density of adjacent aromatic rings and influence reactions such as nucleophilic substitution. The chloro group may participate in substitution reactions, while the morpholine ring could be involved in ring-opening reactions or serve as a site for nucleophilic attack. Studies on similar molecules have explored various chemical transformations, including cycloadditions, substitutions, and ring transformations, indicating the potential versatility of this compound in chemical synthesis (Al‐Rawi & Mahmood, 1988).
Physical Properties Analysis
The physical properties of such a complex molecule, including solubility, melting point, and crystalline structure, can be influenced by its molecular geometry and the presence of specific functional groups. The analysis of related compounds through X-ray diffraction has provided insights into their crystal structures, which in turn can affect their physical properties and reactivity (Fujii et al., 2002).
将来の方向性
The development of a concise and efficient strategy leading to skeletal and stereochemical diversity has gained much attention in scientific communities involved in drug discovery and biomedical research . The diversification of heterocyclic compounds using diversity-oriented synthesis (DOS) has been proved to be an essential tool for rapid discovery of small biologically active molecules .
特性
IUPAC Name |
7-chloro-2-(2-morpholin-4-ylethyl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O6/c24-15-3-6-18-17(13-15)21(28)19-20(14-1-4-16(5-2-14)27(30)31)26(23(29)22(19)33-18)8-7-25-9-11-32-12-10-25/h1-6,13,20H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOCBKWSBBOSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



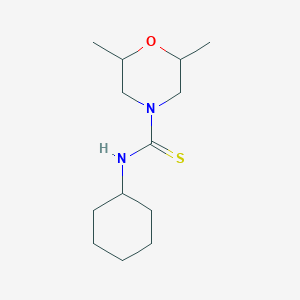

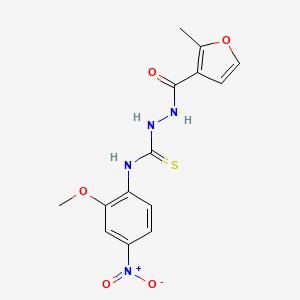
![N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4129587.png)
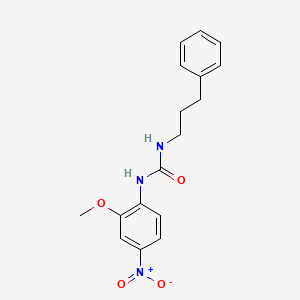
![4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4129605.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4129613.png)
![7-bromo-2-(3-methoxypropyl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4129629.png)
![2-[4-(diethylamino)benzoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4129642.png)
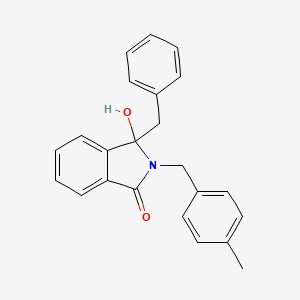
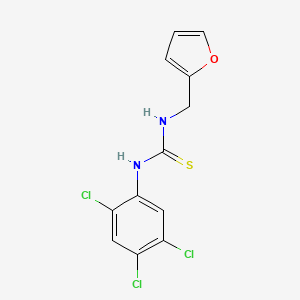
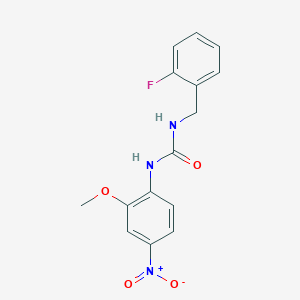
![N-[4-(1H-pyrazol-1-yl)benzyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4129662.png)
![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4129667.png)